Product packaging for Aniline hydrobromide(Cat. No.:CAS No. 542-11-0)

Aniline hydrobromide

Cat. No.: B145842
CAS No.: 542-11-0
M. Wt: 174.04 g/mol
InChI Key: KBPWECBBZZNAIE-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity in Scholarly Contexts

In scientific literature, aniline (B41778) hydrobromide is identified by several names and chemical identifiers, ensuring clarity and precision in research communication. nih.gov Its systematic and common names are used interchangeably, with its chemical formula and unique identifiers providing unambiguous reference.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is aniline;hydrobromide. smolecule.comnih.gov It is also commonly referred to as anilinium bromide or phenylammonium bromide. nih.govdrugbank.com These synonyms reflect the ionic nature of the compound, consisting of the anilinium cation (C₆H₅NH₃⁺) and the bromide anion (Br⁻).

The chemical formula of aniline hydrobromide can be represented as C₆H₈BrN or C₆H₇N·HBr. nih.govchemicalbook.com Its molecular weight is approximately 174.04 g/mol . smolecule.comchemicalbook.com For precise identification in chemical databases and regulatory frameworks, it is assigned the CAS Registry Number 542-11-0. nist.gov

Interactive Data Table: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name aniline;hydrobromide smolecule.comnih.gov
Synonyms Anilinium bromide, Phenylammonium bromide nih.govdrugbank.com
CAS Number 542-11-0 nist.gov
Molecular Formula C₆H₈BrN smolecule.comchemicalbook.com
Molecular Weight 174.04 g/mol smolecule.comchemicalbook.com
InChI Key KBPWECBBZZNAIE-UHFFFAOYSA-N smolecule.comnist.gov

Historical Perspectives on this compound Research

The study of aniline and its derivatives dates back to the 19th century. Aniline was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo. wikipedia.orgbritannica.com In 1842, Nikolay Zinin synthesized aniline by reducing nitrobenzene. wikipedia.orgnih.gov The ability of aniline to react with strong acids to form salts, such as this compound, was an early recognized property. nih.govwikipedia.org

Early research into aniline salts, including the hydrobromide, was foundational to understanding the basicity of aromatic amines. wikipedia.org The delocalization of the nitrogen lone pair electrons into the benzene (B151609) ring makes aniline a weaker base compared to aliphatic amines. wikipedia.org This fundamental concept was elucidated through the study of its reactions and the properties of its salts.

Crystallographic studies of aniline hydrohalides, including this compound and aniline hydrochloride, began in the mid-20th century. researchgate.netiucr.org In 1948, Nitta and his collaborators reported on the crystal structure of this compound. researchgate.net This early work using X-ray diffraction provided insights into the arrangement of anilinium ions and bromide ions in the crystal lattice. researchgate.net Later studies in the 1960s further investigated the phase transitions of this compound, revealing an order-disorder transition at 22°C, which was studied through measurements of heat capacity and thermal expansion. researchgate.net These investigations contributed significantly to the understanding of solid-state chemistry and the physical properties of organic salts. researchgate.net

Significance and Scope in Contemporary Chemical Sciences

This compound continues to be a relevant compound in modern chemical research, with applications spanning organic synthesis and materials science.

In organic synthesis , this compound serves as a versatile reagent and intermediate. smolecule.com It is used in electrophilic aromatic substitution reactions. smolecule.com For instance, it can be used for the indirect bromination of other organic molecules. acs.org The anilinium ion can be converted into a diazonium salt, which is a key intermediate in the Sandmeyer reaction for producing a wide range of substituted aromatic compounds. smolecule.comwikipedia.org

In the field of materials science , this compound is utilized as a precursor for creating organic-inorganic hybrid materials, such as perovskites. tcichemicals.comtcichemicals.com These materials are of significant interest for applications in solar cells and other electronic devices. tcichemicals.comtcichemicals.comchemicalbook.com The properties of the resulting perovskites can be tuned by using different organic halide precursors like this compound. chemicalbook.com

Furthermore, research continues to explore the physical properties of this compound itself. Its crystal structure and phase transitions are subjects of ongoing study to better understand the relationship between molecular structure and material properties. researchgate.netamanote.comoup.com

Interactive Data Table: Research Applications of this compound

FieldSpecific ApplicationResearch Focus
Organic Synthesis Reagent/IntermediateElectrophilic substitution, diazotization reactions smolecule.comwikipedia.org
Materials Science Perovskite PrecursorDevelopment of organic-inorganic hybrid materials for electronics tcichemicals.comtcichemicals.comchemicalbook.com
Physical Chemistry Model CompoundStudy of crystal structure, phase transitions, and acid-base equilibria smolecule.comresearchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8BrN B145842 Aniline hydrobromide CAS No. 542-11-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

aniline;hydrobromide
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InChI

InChI=1S/C6H7N.BrH/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPWECBBZZNAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62-53-3 (Parent)
Record name Aniline hydrobromide
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DSSTOX Substance ID

DTXSID60883432
Record name Benzenamine, hydrobromide (1:1)
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Molecular Weight

174.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

542-11-0
Record name Benzenamine, hydrobromide (1:1)
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Record name Aniline hydrobromide
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Record name Benzenamine, hydrobromide (1:1)
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Record name Benzenamine, hydrobromide (1:1)
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Record name Anilinium bromide
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Record name ANILINE HYDROBROMIDE
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Synthetic Methodologies and Reaction Optimization for Aniline Hydrobromide

Direct Reaction of Aniline (B41778) with Hydrobromic Acid: Advanced Studies

The synthesis of aniline hydrobromide is most commonly achieved by the direct acid-base reaction between aniline and hydrobromic acid. This method involves the protonation of the amino group of aniline by the hydrobromic acid, forming the anilinium bromide salt.

Solvent Effects on Reaction Efficiency

The choice of solvent plays a critical role in the efficiency of the synthesis of this compound. Solvents such as ethanol (B145695) and water are typically employed. The solubility of the resulting this compound in the chosen solvent is a key factor. For instance, ethanol is a common choice for recrystallization to purify the product. The use of anhydrous diethyl ether has also been reported, where adding hydrobromic acid to a solution of the aniline derivative at low temperatures (0°C) leads to the precipitation of the hydrobromide salt. smolecule.com

The selection of the solvent can also influence the reaction workup. For example, when ethanol is used, the addition of diethyl ether can precipitate the product, which can then be filtered and recrystallized. chemicalbook.com

Temperature and Stoichiometric Ratio Optimization

Controlling the temperature and the stoichiometric ratio of reactants is essential for maximizing the yield and purity of this compound. The reaction is typically conducted at temperatures ranging from ambient to 50°C. Maintaining an optimal temperature is crucial as the reaction is exothermic. researchgate.net

An excess of hydrobromic acid is generally used to ensure the complete protonation of aniline. This is a critical parameter to control to drive the reaction to completion and maximize the yield of the desired salt.

The following table summarizes the impact of temperature on the yield of a related aniline synthesis, illustrating the importance of temperature optimization.

Temperature (°C)Yield (%)
4085
5096
6099
7099
Data derived from a study on aniline synthesis, demonstrating the general principle of temperature optimization. researchgate.net

Purification Techniques and Purity Assessment via Melting Point Analysis

Purification of the synthesized this compound is crucial to remove unreacted starting materials and byproducts. Recrystallization is a primary method for purification. Common solvents for recrystallization include water, ethanol, and methanol (B129727). chemicalbook.com One detailed method involves crystallizing the hydrobromide from water or ethanol and then drying it under vacuum over P2O5. chemicalbook.com Another technique involves recrystallization from methanol containing a few drops of concentrated hydrobromic acid, followed by the addition of petroleum ether to precipitate the purified product. chemicalbook.com

Purity assessment is often conducted through melting point analysis. The reported melting point of this compound is approximately 285-286°C, with some sources indicating decomposition at this temperature. tcichemicals.comtcichemicals.comalfa-industry.comtcichemicals.comtcichemicals.com A sharp and well-defined melting point close to the literature value is indicative of high purity. High-Performance Liquid Chromatography (HPLC) is another method used to verify purity, with standards often exceeding 98%. tcichemicals.comtcichemicals.com

Alternative Synthetic Routes and Halogenation Pathways

While the direct reaction of aniline with hydrobromic acid is the most common synthetic route, alternative methods have been explored.

Preparation from o-Bromoaniline and Thiophenol

An interesting alternative synthesis involves the reaction of o-bromoaniline with thiophenol. This thiophenol-mediated halogenation can yield this compound under controlled conditions, reportedly achieving a 78.4% yield over 6 hours. This pathway represents a more complex but potentially useful alternative for specific applications.

Industrial Scale Production Considerations

Synthesis of this compound Derivatives

The synthesis of this compound derivatives involves a variety of methods, often tailored to the specific substituents on the aromatic ring or the nitrogen atom. These methods primarily focus on the direct bromination of aniline derivatives or the modification of functional groups on a pre-formed this compound scaffold.

One common approach is the direct bromination of substituted anilines. For instance, the bromination of 2,6-dialkylaniline hydrohalides can be carried out in an inert organic solvent to produce 4-bromo-2,6-dialkylaniline hydrobromides. google.com This process is typically conducted at temperatures ranging from -20°C to +150°C. google.com The choice of solvent is crucial for the reaction's success, with cyclohexane (B81311) and 1,2-dichloroethane (B1671644) being preferred options. google.com This method allows for the regioselective introduction of a bromine atom at the para-position of the aniline ring. The resulting 4-bromoaniline (B143363) hydrobromides can be converted to the corresponding free anilines by treatment with an aqueous base. google.com

Another significant synthetic route involves the modification of the amino group. For example, N-(2-bromoethyl)this compound is synthesized by reacting aniline with 1,2-dibromoethane, followed by the addition of hydrobromic acid. ontosight.ai Similarly, N-arylethylenimines can be converted to the corresponding β-bromoethylaniline hydrobromides by treatment with 48% hydrobromic acid. acs.org

The synthesis of aniline derivatives can also be achieved through diazotization of anilines, which forms diazonium salts. These intermediates can then be converted to various substituted anilines, including bromo-derivatives, through reactions like the Sandmeyer reaction. wikipedia.org Furthermore, functionalization can be achieved through post-synthetic modification of more complex structures containing an aniline moiety, such as metal-organic frameworks (MOFs). For instance, Al-MIL-101-NH2 can be reacted with 2-bromoethylamine (B90993) hydrobromide in toluene (B28343) to yield an ethyl amino-modified MOF. mdpi.com

The following table provides a summary of synthetic methodologies for various this compound derivatives, detailing the starting materials, reagents, and general reaction conditions.

Derivative NameStarting MaterialKey Reagents/Reaction TypeSolventGeneral ConditionsReference
4-Bromo-2,6-dialkylthis compound2,6-Dialkylaniline hydrohalideBromineCyclohexane or 1,2-dichloroethane-20°C to +150°C google.com
N-(2-Bromoethyl)this compoundAniline1,2-Dibromoethane, Hydrobromic acidNot specifiedNot specified ontosight.ai
β-Bromoethyl-o-toluidine hydrobromideN-(β-Hydroxyethyl)-o-toluidine48% Hydrobromic acidAbsolute ethanol (for recrystallization)Not specified acs.org
β-Bromoethyl-m-chlorothis compoundN-(β-Hydroxyethyl)-m-chloroaniline48% Hydrobromic acidAbsolute ethanol (for recrystallization)Not specified acs.org
4-(Bromomethyl)this compoundAniline derivativesBromineInert organic solvents-5°C to 100°C

Crystallographic and Solid State Research of Aniline Hydrobromide

Crystal Structure Determination via X-ray Diffraction

X-ray diffraction has been a pivotal technique in elucidating the atomic arrangement within aniline (B41778) hydrobromide crystals. Early studies laid the groundwork for a comprehensive structural model, which has been refined over time. researchgate.netjst.go.jpoup.com

Unit Cell Parameters and Space Group Analysis

Initial X-ray examinations of aniline hydrobromide disregarded certain anomalous spectral findings to propose a fundamental crystal structure. researchgate.netjst.go.jpresearchgate.net The compound was identified as having an orthorhombic unit cell in its high-temperature phase. jps.jp The space group was determined to be P2₁22₁, with two molecules per unit cell (Z=2). researchgate.netjst.go.jpresearchgate.net At lower temperatures, the crystal transitions to a monoclinic system with the space group P2₁/c. jps.jp

Table 1: Unit Cell Parameters of Orthorhombic this compound

Parameter Value
a 6.10 Å
b 8.44 Å
c 6.91 Å

Data sourced from initial X-ray diffraction studies. researchgate.netjst.go.jpresearchgate.net

Atomic Parameter Deduction and Anilinium Group Orientation

Through the analysis of reflection intensities, the positions of the atoms within the unit cell were deduced using trial and error methods. researchgate.netjst.go.jp The bromine and nitrogen atoms were found to occupy distinct special positions, each possessing twofold symmetry. researchgate.netjst.go.jpiucr.org The y-parameters for these atoms were determined to be yBr=0.05 and yN=0.15. researchgate.netjst.go.jpresearchgate.net

The anilinium group (C₆H₅NH₃⁺) itself exhibits a specific orientation within the crystal lattice. The axis of the anilinium group, defined by the N-C1…C4 atoms, also lies on an axis of twofold symmetry. researchgate.netjst.go.jpresearchgate.net The plane of this group is inclined at an angle of 25° to the (001) crystal plane. researchgate.netjst.go.jpresearchgate.net In the structurally similar aniline hydrochloride, each nitrogen atom is equidistant from three chlorine ions. iucr.org

Anomalous Spectra and Structural Irregularities

Laue and oscillation photographs revealed the presence of several types of anomalous spectra, which were not accounted for in the initial, simplified structural model. researchgate.netjst.go.jpresearchgate.net These anomalies are indicative of structural irregularities within the crystal. researchgate.netresearchgate.net One type of anomaly suggests the existence of specific structural irregularities along the b-axis. researchgate.netjst.go.jpresearchgate.net Another points to the presence of a twinned lattice structure. researchgate.netjst.go.jpresearchgate.net These findings indicate that the crystal structure is more complex than the idealized model and contains domains with different ordering. cambridge.org

Phase Transitions and Order-Disorder Phenomena

This compound exhibits fascinating phase behavior, characterized by a transition from an orthorhombic to a monoclinic system. jps.jpjst.go.jpjps.jp This transition is driven by the ordering of the anilinium ions and is accompanied by significant changes in the physical properties of the crystal. jps.jpjst.go.jpjps.jpresearchgate.net

Thermal Behavior and Heat Capacity Studies

Measurements of the heat capacity of this compound as a function of temperature have provided crucial insights into its phase transition. researchgate.net The heat capacity versus temperature curve displays a λ-shape, which is characteristic of an order-disorder phase transition. researchgate.net The peak of this curve, corresponding to the transition temperature (Tc), is observed at 22°C. researchgate.net The enthalpy of this transition, measured over a temperature range of -70°C to +35°C, is approximately 10 cal./mol, and the entropy of transition is 1.10 ± 0.05 e.u. researchgate.net A significant drop in heat capacity of about 9 cal./mol. is observed at the transition temperature. researchgate.net

Table 2: Thermodynamic Parameters of the Phase Transition in this compound

Parameter Value
Transition Temperature (Tc) 22 °C
Heat of Transition (ΔH) ~10 cal./mol
Entropy of Transition (ΔS) 1.10 ± 0.05 e.u.
Heat Capacity Drop (ΔCp) ~9 cal./mol.

Data obtained from heat capacity and thermal expansion measurements. researchgate.net

Ferroelastic Phase Transitions and Mechanism Elucidation

The phase transition in this compound is classified as ferroelastic. jst.go.jpjps.jpresearchgate.net This is evidenced by the temperature dependence of the monoclinic angle below the transition temperature. jst.go.jpjps.jp X-ray critical scattering experiments have shown that a transverse optical (TO) mode and a uniform transverse acoustic (TA) mode both become unstable at the transition. jps.jpjst.go.jpjps.jp

The mechanism of this ferroelastic transition is understood to be a result of the coupling between three systems: the anilinium ion (NH₃⁺), which has an order-disorder freedom of motion; the shear strain in the crystal lattice; and the internal displacement of ions described by the TO-mode. jps.jpjst.go.jpjps.jp The primary process driving the phase transition is the "freezing in" of the hindered rotation of the -NH₃⁺ group. researchgate.net However, the motion of the phenyl ring also plays a role in the transition. researchgate.net This fundamental mechanism is also observed in the analogous compound, aniline hydroiodide. researchgate.net

Vibrational Spectroscopy in Relation to Order-Disorder Transitions

Vibrational spectroscopy, particularly infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular and lattice dynamics associated with phase transitions in this compound. These methods are highly sensitive to alterations in the local symmetry and bonding environments within the crystal.

This compound undergoes a second-order phase transition from a high-temperature orthorhombic phase to a low-temperature monoclinic phase at approximately 297 K. researchgate.net This transition is characterized as an order-disorder type, primarily involving the orientation of the anilinium cation (C₆H₅NH₃⁺). In the higher temperature phase, the anilinium ions are orientationally disordered, while they adopt an ordered configuration in the low-temperature phase. researchgate.net

The vibrational spectra provide clear evidence of this transition. The infrared spectra of this compound show distinct changes between room temperature and -190 °C, confirming a crystalline phase transition. researchgate.net Specifically, the N-H stretching and bending vibrations are insightful. In the disordered, high-temperature phase, these vibrational bands tend to be broad. As the crystal cools and enters the ordered monoclinic phase, these bands become sharper and may exhibit splitting, which is indicative of a more defined and uniform local environment for the anilinium cations due to the ordering of the -NH₃⁺ groups. researchgate.net The temperature dependence of certain bands in the vibrational spectra has been analyzed to clarify the order-disorder nature of this phase transition. researchgate.net

Furthermore, low-frequency Raman spectroscopy is instrumental in observing the lattice modes. The temperature dependence of these modes, particularly the softening of a transverse optical mode as the transition temperature is approached, provides evidence for the ferroelastic nature of the transition in this compound. researchgate.net

Table 1: Key Vibrational Spectroscopy Observations for this compound Phase Transition

Spectroscopic FeatureHigh-Temperature (Disordered) PhaseLow-Temperature (Ordered) PhaseSignificance
N-H Stretching Bands BroadSharp, potentially splitIndicates ordering of the -NH₃⁺ group. researchgate.net
N-H Bending Bands BroadSharpReflects a more uniform crystalline environment. researchgate.net
Lattice Modes (Raman) Broader featuresSharp, distinct peaksShows changes in the crystal lattice structure. researchgate.net
Soft Mode (Raman) Not presentA transverse optical mode softens near TcCharacteristic of the ferroelastic phase transition. researchgate.net

Investigation of Crystallization Processes and Crystal Morphology

The method of crystallization significantly influences the quality and morphology of this compound crystals, which is crucial for detailed structural analysis.

This compound crystals are typically grown from solutions. chemicalbook.com A common method involves the slow evaporation of the solvent from a solution of this compound. jps.jp The choice of solvent, such as water or ethanol (B145695), can affect the resulting crystal habit. chemicalbook.com For instance, crystallization from an ethanol solution can be achieved by the addition of diethyl ether, followed by recrystallization from ethanol and drying in a vacuum. chemicalbook.com Another purification and crystallization technique involves recrystallizing the compound from methanol (B129727) containing a few drops of concentrated hydrobromic acid by adding petroleum ether. chemicalbook.com

The morphology of this compound crystals is often described as needle-like or prismatic. jps.jp The external form of the crystals is a manifestation of the internal crystal structure and the relative growth rates of different crystallographic faces. These growth rates are governed by factors including intermolecular interactions within the crystal, such as hydrogen bonding, and the interactions between the crystal surfaces and the solvent molecules.

X-ray diffraction studies have been essential in determining the crystal structure, revealing an orthorhombic unit cell at room temperature. researchgate.netjst.go.jp However, these studies have also uncovered complexities such as the presence of twinning in some crystals. jps.jp One type of twinning can even be observed by microscopic examination of etched crystal surfaces. jps.jp The formation of these twins is thought to be related to the differential growth rates along various crystallographic directions. jps.jp

Table 2: Crystallization and Morphological Characteristics of this compound

PropertyDescriptionSource
Common Solvents Water, Ethanol, Methanol chemicalbook.com
Crystallization Techniques Slow evaporation, Addition of a non-solvent (e.g., diethyl ether, petroleum ether) chemicalbook.comjps.jp
Typical Crystal Habit Needle-like, Prismatic jps.jp
Observed Phenomena Twinning jps.jp

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Quadrupole Resonance (NQR) Spectroscopy Studies

Nuclear Quadrupole Resonance (NQR) spectroscopy is a powerful technique for studying the local electronic environment of quadrupolar nuclei, such as bromine, in the solid state. du.ac.inwikipedia.org It is particularly sensitive to changes in the electric field gradient (EFG) at the nucleus, making it an excellent probe for investigating phase transitions and bonding. wikipedia.org

In aniline (B41778) hydrobromide, NQR studies have focused on the ⁷⁹Br and ⁸¹Br isotopes to understand the orthorhombic to monoclinic phase transition. researchgate.net The ⁷⁹Br NQR frequency in the low-temperature monoclinic phase is related to the temperature-dependent order parameter of the phase transition. researchgate.net The state of order in the high-temperature modification has also been discussed in the context of the ⁷⁹Br-NQR spectrum. researchgate.net

Research has shown that the nuclear quadrupole spin-lattice relaxation time (T₁Q), spin-spin relaxation time (T₂Q), and the NQR linewidth of ⁷⁹Br in aniline hydrobromide are temperature-dependent, providing information on the dynamics of the anilinium ions. researchgate.net Studies on para-substituted anilinium bromides have revealed that these compounds also undergo a higher-order phase transition, likely of a ferroelastic nature, similar to this compound. researchgate.net Isotope exchange of hydrogen with deuterium (B1214612) in para-fluoroanilinium halides has been found to lower the transition temperatures and the resonance frequencies. researchgate.net

IsotopeParameterObservation
⁷⁹BrNQR FrequencyRelated to the order parameter in the low-temperature monoclinic phase. researchgate.net
⁷⁹BrT₁Q, T₂Q, LinewidthTemperature-dependent, indicating dynamic processes. researchgate.net
⁷⁹Br, ⁸¹BrPhase TransitionUsed to study the orthorhombic to monoclinic phase transition. researchgate.net
¹²⁷INQR in DerivativesInvestigated in anilinium iodide and its chloro-derivatives. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Modes and Hydrogen Bonding

Infrared (IR) spectroscopy is a key technique for probing the vibrational modes of molecules and providing direct evidence of hydrogen bonding. sci-hub.se In this compound, the formation of the anilinium ion (C₆H₅NH₃⁺) through protonation of the amino group leads to characteristic changes in the IR spectrum.

The IR spectra of anilinium halides, including the bromide, show broad and complex bands in the N-H stretching region, which is indicative of strong hydrogen bonding of the N-H⁺···Br⁻ type. researchgate.netresearchgate.net The stretching frequencies for aromatic amine hydrohalides are typically found at lower frequencies compared to their aliphatic counterparts. researchgate.netcdnsciencepub.com Within the anilinium halides, there is a general trend for the N-H stretching frequencies to shift to higher values in the order hydrochloride, hydrobromide, hydriodide. cdnsciencepub.com

The spectra also contain sharper bands that are assigned to combination bands, primarily involving deformation vibrations. researchgate.netcdnsciencepub.com The frequencies of these combination bands tend to shift to lower values from hydrochloride to hydriodide. cdnsciencepub.com The vibrational spectra of anilinium bromide have been studied over a range of temperatures to investigate the ordering of the NH₃⁺ groups, which is linked to the order-disorder nature of the phase transition. researchgate.net

Vibrational ModeFrequency Range (cm⁻¹)Significance
ν(NH₃⁺) stretching~3100Indicates the presence of the anilinium ion. researchgate.net
Combination BandsVariousInvolve deformation vibrations and are sensitive to the halide ion. researchgate.netcdnsciencepub.com
N-H stretchingBroad bandsCharacteristic of strong hydrogen bonding. researchgate.netresearchgate.net

Advanced Spectroscopic Methods for Structural Elucidation of Derivatives

The structural elucidation of aniline derivatives often employs a combination of advanced spectroscopic techniques to provide a comprehensive understanding of their molecular architecture. These methods include Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry. researchgate.net

For instance, in the synthesis of new azo ligands derived from anilines, the disappearance of the -NH₂ signals (around 4–5 ppm in ¹H NMR) and the N-H stretching bands (around 3450-3550 cm⁻¹ in FT-IR) confirms the successful derivatization. researchgate.net The appearance of new characteristic peaks, such as the N=N stretching vibration (1390–1520 cm⁻¹) in the FT-IR spectrum, provides further evidence for the formation of the desired product. researchgate.net

In the study of amide derivatives based on a methylenedioxyphenyl scaffold, a suite of techniques including ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) were used for characterization. acs.org Furthermore, single-crystal X-ray diffraction (SC-XRD) can be employed to unequivocally determine the complete chemical structure, including bond lengths and angles. acs.org Computational methods, such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental data to predict electronic structures and vibrational data, helping to correlate the structure with spectroscopic properties. nih.gov These combined approaches are essential for understanding the structure-property relationships in novel aniline derivatives. sci-hub.se

TechniqueApplication in Derivative Analysis
FT-IRConfirmation of functional group transformations (e.g., disappearance of -NH₂ stretch, appearance of N=N stretch). researchgate.net
¹H & ¹³C NMRVerification of structural changes, such as the disappearance of aniline proton signals and appearance of new resonances. researchgate.net
Mass SpectrometryDetermination of molecular weight and fragmentation patterns to confirm the structure. researchgate.net
Single-Crystal X-ray DiffractionUnambiguous determination of the three-dimensional molecular structure. acs.org
Computational Methods (DFT)Prediction of electronic and vibrational properties to support experimental findings. nih.gov

Theoretical and Computational Chemistry of Aniline Hydrobromide

Density Functional Theory (DFT) Studies on Proton Transfer

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. It has been effectively applied to investigate proton transfer in systems analogous to aniline (B41778) hydrobromide, such as aniline-hydrogen chloride complexes. researchgate.net In these studies, functionals like B3LYP combined with basis sets such as 6-31+G(d,p) are commonly used to model the system. researchgate.net

The central question addressed by DFT studies is the location of the proton. The calculations can predict whether the system exists as a neutral, hydrogen-bonded complex (C₆H₅NH₂---HBr) or as an ion-pair (C₆H₅NH₃⁺---Br⁻). The potential energy surface is explored to identify the stable minima corresponding to these states and the transition state that separates them.

Research on related systems, such as aniline-HCl complexes, has shown that the extent of proton transfer can be influenced by the surrounding environment, including the presence of catalyst molecules. researchgate.net For the isolated aniline-HBr pair, DFT calculations can determine the geometry of the lowest energy state. In the gas phase, the transfer of a proton from a hydrogen halide to a nitrogen base like aniline is generally found to be an endothermic process, meaning the hydrogen-bonded complex is often more stable than the ion-pair. researchgate.net However, the presence of solvent molecules or a crystalline environment, which can be simulated using computational models, can dramatically shift the equilibrium towards the ion-paired, salt-like structure of anilinium bromide.

DFT calculations also provide insights into the vibrational frequencies of the complex. The stretching frequency of the H-Br bond is a key indicator of the extent of proton transfer. In a hydrogen-bonded complex, this frequency is red-shifted (lowered) compared to free HBr. In a fully proton-transferred ion-pair, the H-Br bond is broken, and new N-H stretching modes corresponding to the anilinium ion appear.

Ab Initio Calculations for Hydrogen-Bonded Complexes and Ion-Paired Structures

Ab initio calculations, which are based on first principles of quantum mechanics without reliance on empirical parameters, provide a high-level theoretical framework for studying aniline hydrobromide. Methods such as Møller-Plesset perturbation theory (MP2) are frequently employed to accurately describe the energetics and structures of both the hydrogen-bonded and ion-paired forms. researchgate.netphyschemres.org

These calculations can precisely determine the equilibrium geometries of the different species. For the hydrogen-bonded complex, key parameters include the N---H and H---Br distances and the N-H-Br angle. For the ion-paired structure, the N-H bond length within the anilinium cation and the distance between the cation and the bromide anion are critical.

Studies on analogous ammonia-hydrogen halide (NH₃-HX) systems have found that while the dimer may exist as a hydrogen-bonded structure in the gas phase, it can be converted to an ion pair in the presence of even a few water molecules. researchgate.net This highlights the critical role of intermolecular forces in stabilizing the ionic state. Similar effects are expected for the aniline-HBr system, where the phenyl group's electronic properties also play a role. High-level ab initio calculations can quantify the energy difference between the neutral complex and the ion pair, providing a measure of the proton affinity of aniline versus the acidity of HBr within the complex. acs.org

The data below, derived from computational studies on analogous systems, illustrates typical structural parameters obtained from such calculations.

Structure TypeInteractionKey Bond / DistanceTypical Calculated Value (Å)
Hydrogen-Bonded ComplexAniline---HBrN···H distance~1.8 - 2.0
Hydrogen-Bonded ComplexAniline---HBrH-Br bond length~1.45 - 1.55 (elongated)
Ion-Paired StructureAnilinium⁺---Br⁻N-H bond length~1.03 - 1.05
Ion-Paired StructureAnilinium⁺---Br⁻N⁺···Br⁻ distance~3.2 - 3.4

Correlation between Interaction Energies and Proton Transfer Extent

A significant finding from computational studies is the strong correlation between the strength of the interaction between the acid and the base and the degree of proton transfer. The interaction energy (E_int) is the energy required to separate the complex into its constituent molecules (aniline and HBr).

Theoretical investigations on related aniline-HCl complexes have demonstrated that as the interaction energy increases, the extent of proton transfer also increases. researchgate.net This means that factors which strengthen the bond between the two molecules—such as the presence of a catalyst or a polar solvent—also promote the movement of the proton from the halogen to the nitrogen atom. researchgate.net The extent of proton transfer can be quantified by a parameter, often defined based on the relative change in the N-H and H-X bond lengths compared to their values in the non-interacting and fully ionic species.

The relationship can be summarized as follows:

Weak Interaction: The system resembles a van der Waals complex with a slightly elongated H-Br bond. The interaction is primarily electrostatic.

Intermediate Interaction: A strong hydrogen bond forms. The H-Br bond is significantly stretched, and the proton is shared between the nitrogen and bromine atoms.

Strong Interaction: The proton is fully transferred to the aniline molecule, forming a distinct anilinium cation and a bromide anion. The interaction energy is high, reflecting the strong electrostatic attraction between the ions.

This correlation is a fundamental aspect of acid-base chemistry, and computational models provide a quantitative basis for understanding this continuum from hydrogen bonding to complete proton transfer. researchgate.net

Atoms in Molecules (AIM) Theory for Intra-Cluster Hydrogen Bonds

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, provides a rigorous method for analyzing the electron density topology to define chemical bonds and interatomic interactions. ias.ac.inwikipedia.org AIM theory is particularly useful for characterizing the nature of the hydrogen bonds within the this compound complex. researchgate.net

AIM analysis focuses on identifying bond critical points (BCPs) in the electron density (ρ(r)). A BCP is a point along the line of maximum electron density between two interacting atoms where the gradient of the density is zero. The properties of the electron density at this point reveal the nature of the interaction.

For the N···H-Br hydrogen bond, the key AIM parameters at the H···Br BCP are:

Electron Density (ρ(r)_BCP): The magnitude of the electron density at the BCP. Higher values indicate a stronger, more covalent-like interaction.

Laplacian of the Electron Density (∇²ρ(r)_BCP): The sign of the Laplacian indicates the nature of the interaction. A positive value is characteristic of "closed-shell" interactions, such as ionic bonds, hydrogen bonds, and van der Waals forces. A negative value signifies "shared-shell" or covalent interactions.

In the transition from a weak hydrogen bond to a full ion pair in the this compound system, AIM analysis would show a systematic change in these parameters. As the proton moves closer to the nitrogen, the H-Br interaction weakens and becomes more characteristic of a closed-shell interaction, while the N-H interaction gains covalent character. Studies on analogous systems confirm that AIM theory can be applied to study the intra-cluster hydrogen bonds and characterize the degree of proton transfer. researchgate.netphyschemres.org

The following table presents typical AIM descriptor values for different types of bonds, illustrating how they can be used to classify the interactions in the this compound system.

Interaction TypeElectron Density at BCP (ρ_BCP) (a.u.)Laplacian at BCP (∇²ρ_BCP) (a.u.)Interpretation
Covalent BondLarge (>0.20)NegativeShared interaction
Strong Hydrogen BondMedium (0.02 - 0.04)PositivePartially covalent, closed-shell
Weak Hydrogen Bond / van der WaalsSmall (<0.01)PositiveClosed-shell interaction
Ionic BondVery SmallPositiveClosed-shell interaction

Chemical Reactivity and Mechanistic Investigations of Aniline Hydrobromide

Electrophilic Aromatic Substitution Reactions of Aniline (B41778) Hydrobromide

The anilinium ion present in aniline hydrobromide fundamentally alters the course of electrophilic aromatic substitution. While the amino group (-NH₂) in aniline is a strong activating group and directs incoming electrophiles to the ortho and para positions, the anilinium group (-NH₃⁺) is a strong deactivating group. byjus.comtestbook.com Through its powerful electron-withdrawing inductive effect, the -NH₃⁺ group reduces the electron density of the benzene (B151609) ring, making it less susceptible to electrophilic attack. youtube.com Consequently, this deactivation also directs incoming electrophiles to the meta position. byjus.comtestbook.com

In the context of electrophilic aromatic substitution, the term "bromide ion replacement" refers to the substitution of a hydrogen atom on the aromatic ring with a bromine atom, a process known as bromination. The mechanism for the bromination of this compound involves the attack of an electrophilic bromine species (Br⁺), often generated from Br₂ with a Lewis acid, on the deactivated benzene ring.

The key steps of the mechanism are:

Generation of the Electrophile: A bromine molecule becomes polarized, allowing one bromine atom to act as an electrophile (Br⁺). testbook.com

Electrophilic Attack: The π-electron system of the anilinium ring attacks the electrophilic bromine. Due to the deactivating, meta-directing nature of the -NH₃⁺ group, this attack preferentially occurs at the meta position, which is less deactivated than the ortho and para positions.

Formation of the Sigma Complex: The attack leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

Deprotonation: A base removes the proton from the carbon atom bearing the new bromine atom, restoring the aromaticity of the ring and yielding the meta-substituted brominated product.

The reactivity of this compound in bromination stands in sharp contrast to that of aniline. Aniline reacts readily with bromine water at room temperature to produce a white precipitate of 2,4,6-tribromoaniline, as the highly activating -NH₂ group promotes exhaustive substitution at all available ortho and para positions. youtube.comwikipedia.orgdoubtnut.com

Conversely, the strong deactivating effect of the anilinium group in this compound makes polysubstitution difficult. The introduction of the first bromine atom further deactivates the ring, making subsequent substitutions even less favorable. Therefore, the reaction primarily yields the mono-substituted product, m-bromoaniline (after neutralization). The formation of dibromo and tribromo derivatives is significantly suppressed. To achieve monosubstitution with aniline, the reactivity of the amino group must be tempered, for instance, by acetylation to form acetanilide, which then favors the formation of the para-bromo derivative upon bromination. wikipedia.orgyoutube.comyoutube.com

Table 1: Comparison of Bromination Reactions
Reactant-NH₂/-NH₃⁺ Group EffectDirecting EffectMajor Product
AnilineStrongly ActivatingOrtho, Para2,4,6-Tribromoaniline
This compoundStrongly DeactivatingMetam-Bromoaniline (after workup)

Oxidation and Reduction Reactions

The oxidation state of the nitrogen atom in this compound can be altered through various chemical transformations. The protonated amino group is generally less susceptible to oxidation than the free amino group of aniline. wikipedia.org However, under appropriate conditions, oxidation can be achieved, often preceded by an equilibrium shift to the free aniline form.

The oxidation of aniline can lead to a variety of products depending on the oxidizing agent and reaction conditions. wikipedia.org Mild oxidation can convert aniline to nitrosobenzene. For instance, using hydrogen peroxide as an oxidant with certain catalysts can selectively yield nitrosobenzene. scispace.com

Nitrosobenzene can then undergo a coupling reaction with an aniline molecule to produce azobenzene (B91143). rit.edu This coupling requires the close proximity of the two reactants. rit.edu The formation of azobenzene is often observed in alkaline solutions, whereas oxidation in acidic solution with agents like chromic acid can lead to different products like quinone. wikipedia.org It is important to note that these reactions typically proceed via the free aniline base; therefore, the oxidation of this compound would likely require conditions that favor the deprotonation of the anilinium ion.

Table 2: Oxidation Products of Aniline
Oxidizing SystemMajor Product(s)Reference
Hydrogen Peroxide (H₂O₂) with Heteropolyacid CatalystNitrosobenzene or Nitrobenzene (temperature dependent) scispace.com
Oxone®Nitrosobenzene (in situ)
Potassium Permanganate (alkaline solution)Azobenzene wikipedia.org
Functionalized Carbon NanotubesNitrosobenzene, then Azobenzene rit.edu

While converting this compound to aniline is a simple acid-base neutralization, the term reduction in this context typically refers to the conversion of aniline's oxidation products back to the parent amine. For example, nitrobenzene, a common oxidation product of aniline under stronger conditions, can be effectively reduced back to aniline. wikipedia.org A classic laboratory method for this transformation is the Béchamp reduction, which uses iron filings in acidic solution. wikipedia.org Another historical method is the Zinin reaction, which uses sulfide (B99878) salts. wikipedia.org Modern industrial production often involves the catalytic hydrogenation of nitrobenzene. wikipedia.org Similarly, azobenzene can be reduced to aniline. These reduction pathways highlight the reversible nature of the aniline oxidation process.

Diazotization Reactions and Derivative Formation

Diazotization is a cornerstone reaction of primary aromatic amines, including aniline. The reaction converts the primary amino group into a diazonium salt, which is a highly versatile intermediate for synthesizing a wide range of aromatic compounds. wikipedia.orgorganic-chemistry.org The reaction is carried out in a cold, acidic solution with sodium nitrite (B80452). organic-chemistry.org

When this compound is used, the anilinium ion is already present. The addition of sodium nitrite in the presence of a strong acid generates nitrous acid (HNO₂) in situ, which then reacts with the anilinium ion to form the benzenediazonium (B1195382) cation (C₆H₅N₂⁺). The resulting salt would be benzenediazonium bromide. The reaction must be kept at low temperatures (typically 0–5 °C) as diazonium salts are unstable and can decompose. vedantu.com

The resulting benzenediazonium salt is a valuable synthetic intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. wikipedia.org

Sandmeyer Reactions: Replacement of the diazonio group with halides (-Cl, -Br) or cyanide (-CN) using copper(I) salts. wikipedia.org

Schiemann Reaction: Replacement with fluoride (B91410) (-F) using fluoroboric acid (HBF₄). organic-chemistry.org

Gattermann Reaction: Similar to Sandmeyer, but using copper powder and the corresponding acid.

Replacement by Hydroxyl: Heating the diazonium salt in water introduces a hydroxyl group (-OH), forming phenol. wikipedia.org

Azo Coupling: The diazonium salt acts as an electrophile and reacts with activated aromatic rings (like phenols or other anilines) to form brightly colored azo compounds, which are widely used as dyes. wikipedia.orgvedantu.com

Table 3: Derivatives from Benzenediazonium Salts
Reaction TypeReagent(s)Product Formed
Sandmeyer ReactionCuBr/HBrBromobenzene
Sandmeyer ReactionCuCN/KCNBenzonitrile
Schiemann ReactionHBF₄, then heatFluorobenzene
HydrolysisH₂O, heatPhenol
Azo CouplingPhenol, NaOHp-Hydroxyazobenzene (Azo Dye)
Azo CouplingAniline, H⁺p-Aminoazobenzene (Azo Dye)

Proton Transfer Studies and Acid-Base Equilibria in Solution

This compound is an ionic compound that, in aqueous solution, fully dissociates into the anilinium cation (C₆H₅NH₃⁺) and the bromide anion (Br⁻). The anilinium ion, the conjugate acid of aniline, subsequently establishes an equilibrium with water. purdue.edu This equilibrium is characterized by the transfer of a proton from the anilinium ion to a water molecule, forming aniline and a hydronium ion (H₃O⁺), which renders the solution acidic. nih.govufl.edu

The reaction is represented by the following equilibrium:

C₆H₅NH₃⁺(aq) + H₂O(l) ⇌ C₆H₅NH₂(aq) + H₃O⁺(aq)

The strength of the anilinium ion as an acid is quantified by its acid dissociation constant, Kₐ. The Kₐ is inversely related to the base dissociation constant (Kₑ) of its conjugate base, aniline, through the ion-product constant of water (Kₑ, approximately 1.0 x 10⁻¹⁴ at 25°C). github.iolibretexts.org Given that the pKₑ of aniline is 4.85, the pKₐ of the anilinium ion can be calculated, providing a measure of its acidity. nih.gov Studies have shown that the pKₐ of the anilinium ion can be influenced by its environment; for instance, in reverse micellar systems, the pKₐ was observed to decrease from 4.85 to 4.62 as the size of the reverse micelle decreased, indicating a slight increase in acidity at the hydrophilic-hydrophobic interface. nih.gov

Table 1: Acid-Base Properties of the Aniline/Anilinium System

Species Formula Type pK Value (approx.)
Aniline C₆H₅NH₂ Weak Base pKₑ = 4.85
Anilinium Ion C₆H₅NH₃⁺ Conjugate Acid pKₐ = 9.15

Note: pKₐ is calculated using the formula pKₐ + pKₑ = 14.

The rate of proton transfer from the anilinium ion to a base can be influenced by the surrounding chemical environment and the presence of other molecules that can act as proton shuttles. masterorganicchemistry.com While specific catalytic systems for this compound's proton transfer are a niche area of study, the principles of general acid-base catalysis apply. Molecules with appropriate functional groups, such as water or other solvent molecules, can facilitate the proton transfer through a Grotthuss-like mechanism, where a proton is relayed through a network of hydrogen-bonded molecules. rsc.org The structure and proton affinity of the accepting base play a crucial role in the kinetics of the proton transfer. researchgate.net For example, in cluster ions, the presence of amine molecules with higher proton affinity than aniline can lead to an intracluster proton transfer from the aniline cation radical to the amine molecule. researchgate.net

Kinetic acidity refers to the rate at which a proton is transferred from an acid to a base. Studies investigating proton transfer reactions provide insight into the underlying mechanisms. The reactivity of the anilinium ion has been explored in the context of determining the kinetic acidities of other compounds, where aniline serves as the proton acceptor.

The mechanism of proton transfer can often be elucidated by constructing a Brønsted plot, which correlates the logarithm of the rate constant (log k) for the proton transfer with the logarithm of the equilibrium constant (log Kₑₐ) for a series of related bases. A linear Brønsted plot is indicative of a consistent proton-transfer mechanism across the series. The slope of this plot, known as the Brønsted coefficient (α), provides information about the character of the transition state. Values of α between 0 and 1 suggest that the proton is partially transferred in the transition state. While direct studies on the kinetic acidity of this compound are specific, the extensive use of aniline in broader proton transfer studies highlights the fundamental nature of its proton transfer kinetics.

Indirect Bromination Reactions

This compound can function as a source of bromine for the halogenation of various organic substrates. This process is distinct from direct electrophilic aromatic substitution using molecular bromine (Br₂). youtube.comreddit.com Instead, it involves an "indirect" pathway where the bromide ion is activated by an external reagent, leading to the formation of a reactive brominating species.

A notable example of indirect bromination involves the reaction of this compound with dimethyl sulfoxide (B87167) (DMSO). google.comresearchgate.net This combination has been shown to be a potent system for the bromination of activated aromatic compounds, alkenes, and alkynes. google.comrsc.org The use of the DMSO/HBr system avoids the need for elemental bromine, offering a milder and often more selective method for bromination. google.comnih.gov

The proposed mechanism involves the initial protonation of the DMSO oxygen atom by the acidic proton from the anilinium ion. The bromide ion then acts as a nucleophile, attacking the sulfur atom of the protonated DMSO. This sequence generates a reactive intermediate, such as a bromodimethyl sulfonium (B1226848) bromide (BDMS) species. rsc.org This intermediate is a potent electrophilic brominating agent that then reacts with the substrate to yield the brominated product. nih.govrsc.org This method is part of a broader class of oxidative halogenations where DMSO acts as a mild oxidant. researchgate.netrsc.org

Table 2: Chemical Compounds Mentioned

Compound Name Molecular Formula
Aniline C₆H₅NH₂
This compound C₆H₅NH₃Br
Anilinium Ion C₆H₅NH₃⁺
Bromide Ion Br⁻
Dimethyl Sulfoxide (DMSO) (CH₃)₂SO
Hydrobromic Acid HBr
Hydronium Ion H₃O⁺

Applications of Aniline Hydrobromide in Advanced Organic Synthesis

Reagent for Synthesizing Aromatic Compounds

Aniline (B41778) hydrobromide serves as a key reagent in the synthesis of various aromatic compounds, primarily through electrophilic aromatic substitution reactions. The aniline core is highly activated towards electrophiles due to the electron-donating nature of the amino group, which directs incoming substituents to the ortho and para positions. rutgers.edubyjus.com

A significant application is in bromination reactions. The compound can act as a source of bromine for the halogenation of aromatic rings. rutgers.edugeeksforgeeks.org For instance, the reaction of aniline hydrobromide with dimethyl sulfoxide (B87167) (DMSO) provides a method for indirect bromination. acs.org The amino group in aniline is such a powerful activating group that reactions with bromine can occur readily, sometimes even without a catalyst, to produce polybrominated products like 2,4,6-tribromoaniline. rutgers.edubyjus.comwikipedia.org The use of hydrobromic acid (HBr), a component of this compound, promoted by an oxidant, has also been shown to be effective for the bromination of various aromatic compounds in environmentally benign solvents like water. researchgate.net

The general mechanism involves the attack of the electron-rich benzene (B151609) ring on an electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. rutgers.edu The subsequent loss of a proton restores the aromaticity of the ring, resulting in the substituted product.

Table 1: Examples of this compound in Aromatic Synthesis

Reaction Type Reagents Product Type Reference
Electrophilic Substitution Varies Substituted Aromatics
Halogenation (Bromination) Bromine water 2,4,6-tribromoaniline rutgers.edubyjus.com

Catalytic Roles in Organic Reactions

Beyond serving as a direct reactant, this compound also functions as a catalyst in several important organic transformations. Its acidic nature allows it to protonate substrates and facilitate key reaction steps. Aniline and its derivatives, in a broader sense, are known to catalyze reactions such as the formation of oximes and hydrazones. sioc-journal.cn

Catalysis in Indole (B1671886) Derivative Formation

This compound is notably employed as a catalyst in the synthesis of indoles, a core structure in many biologically active compounds. chim.it Its role is particularly well-documented in variations of the Bischler indole synthesis. chim.it In one example, the synthesis of 2-phenyl indole from α-phenacylaniline proceeds in the presence of a trace amount of this compound. chim.it

It also plays a role in the Fischer Indole Synthesis. This reaction typically involves the treatment of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. This compound can serve as the acid catalyst that promotes the formation of an imine intermediate, which is crucial for the subsequent cyclization and rearrangement steps that lead to the final indole product. uninsubria.it

Synthesis of Heterocyclic Compounds, e.g., Tetrahydroquinolines

The synthesis of complex heterocyclic compounds such as tetrahydroquinolines can be achieved using this compound derivatives. For example, N-(3-bromopropyl)aniline hydrobromides have been used as starting materials that, upon reaction with aluminum chloride, yield tetrahydroquinolines.

More broadly, the synthesis of tetrahydroquinolines often involves the reaction of an aniline, an aldehyde, and an electron-rich alkene, a process known as the Povarov reaction. mdpi.com This reaction typically requires an acid catalyst to activate the components, a role that this compound can fulfill. mdpi.com Modern methods for tetrahydroquinoline synthesis also include scandium-catalyzed annulation of anilines with allenes or dienes, highlighting the central role of aniline derivatives as building blocks for these heterocycles. acs.org

Precursor for Substituted Anilines in Pharmaceutical and Dye Synthesis

This compound is a valuable starting material for the preparation of substituted anilines. smolecule.com These derivatives are critical intermediates in the manufacturing of a vast array of commercial products, especially pharmaceuticals and dyes. ncats.iowisdomlib.orgresearchgate.net

In dye synthesis, this compound can be converted into a diazonium salt by reacting it with sodium nitrite (B80452). smolecule.com These highly reactive diazonium salts are then used in azo coupling reactions to create a wide variety of azo dyes, which are used extensively in the textile industry. smolecule.comgeeksforgeeks.org

In the pharmaceutical industry, substituted anilines are ubiquitous structural motifs found in many drugs. uva.nl For example, para-olefinated anilines are key building blocks for pharmaceuticals such as the antiviral drug Rilpivirine. uva.nl Aniline derivatives are also precursors to drugs like paracetamol. wikipedia.org Processes have been developed to create novel substituted anilines, such as 2,6-dialkyl-4-dialkylaminomethylanilines, which serve as intermediates for materials like polyurethane curing agents and epoxy resin crosslinkers. google.com

Table 2: Applications of Substituted Anilines Derived from this compound

Industry Application/Product Class Example Reference
Dye Azo Dyes Azo coupling products smolecule.com
Dye Indigo Precursor to indigo wikipedia.org
Pharmaceutical Antiviral Drugs Rilpivirine building blocks uva.nl
Pharmaceutical Analgesics Paracetamol (Acetaminophen) wikipedia.org

Role in "Borrowing Hydrogen" Processes for N-Alkylation of Anilines

The "borrowing hydrogen" (BH) or "hydrogen autotransfer" methodology is a powerful and atom-economical strategy for forming carbon-nitrogen bonds. cardiff.ac.uknih.gov This process typically involves a metal catalyst that facilitates the N-alkylation of an amine using an alcohol as the alkylating agent, with water as the only byproduct. cardiff.ac.uknih.gov

The general mechanism involves the catalyst temporarily "borrowing" hydrogen from an alcohol to oxidize it to a reactive aldehyde or ketone intermediate. This intermediate then undergoes a condensation reaction with an amine (such as aniline) to form an imine. Finally, the catalyst returns the "borrowed" hydrogen to the imine, reducing it to form the final N-alkylated amine product. cardiff.ac.uknih.gov

While the primary catalyst is typically a transition metal complex (e.g., based on manganese, ruthenium, or iron), the aniline substrate is a key reactant. nih.govacs.org this compound can serve as the aniline source, and its inherent acidity can be relevant to the reaction conditions. The anilinium ion formed from this compound is a key species in the acidic medium that can influence the catalytic cycle. Some BH processes for synthesizing tetrahydroquinolines have been shown to be sensitive to reaction conditions, including the presence of acids like HBr, which can be formed from anilinium hydrobromide. acs.org Furthermore, related visible-light-induced N-alkylation reactions have been developed using ammonium (B1175870) bromide (NH₄Br), where the this compound salt could conceptually play a similar dual role as reactant and promoter. researchgate.net

Aniline Hydrobromide in Materials Science Research

Development of New Materials

Aniline (B41778) hydrobromide serves as a key ingredient in the synthesis of new materials, most notably conducting polymers. The parent molecule, aniline, is the monomer for polyaniline (PANI), a polymer known for its electrical conductivity and environmental stability. wikipedia.orgijcmas.com The synthesis of polyaniline is typically achieved through the oxidative polymerization of aniline. mdpi.com This process often uses aniline salts, such as aniline hydrochloride or aniline hydrobromide, in an acidic medium. ntu.edu.twacs.org

The polymerization process involves the oxidation of aniline monomers to form radical cations, which then couple to form the polymer chain. mdpi.comntu.edu.tw The properties of the resulting polyaniline, including its conductivity, can be tuned by controlling the reaction conditions and the doping level. wikipedia.org For instance, treating the emeraldine (B8112657) base form of polyaniline with acids, such as hydrobromic acid (which is a component of this compound), can increase the electrical conductivity by several orders of magnitude. wikipedia.org

Research into the synthesis of polyaniline and its derivatives continues to explore various methods, including chemical and electrochemical polymerization, to create materials with enhanced properties for diverse applications such as sensors, electrochromic devices, and antistatic coatings. wikipedia.orgijcmas.comd-nb.info Copolymers of aniline with other functionalized anilines are also being developed to improve processability and introduce new functionalities. d-nb.infomdpi.com

Application in Perovskite Solar Cell Materials

This compound is classified as a material for perovskite solar cells (PSCs). cymitquimica.comtcichemicals.comgreyhoundchrom.com Perovskite solar cells are a promising photovoltaic technology due to their high power conversion efficiencies (PCE) and low-cost solution-processability. greyhoundchrom.com The active layer in these cells is typically an organic-inorganic hybrid perovskite material with the general formula RNH3PbX3, where R is an organic cation and X is a halide (Cl, Br, I). greyhoundchrom.com

Recent research has focused on using various organic salts, including anilinium-based salts, as passivating agents to improve the efficiency and stability of perovskite solar cells. acs.orgufmg.br Passivation of the perovskite surface with these organic molecules can reduce defects that act as charge recombination centers, thereby enhancing the device's performance. acs.orgustb.edu.cn For example, studies have shown that passivating the perovskite film with bidentate anilinium salts can lead to devices with efficiencies around 19% and improved stability over time. acs.orgufmg.br The use of aniline-based hole-transporting materials has also been shown to yield high power conversion efficiencies of over 20% and significantly improved long-term stability compared to standard materials. researchgate.net

Additive/Passivating AgentPerovskite TypeKey FindingResulting EfficiencyReference
Bidentate Anilinium IodideFAPbI₃-basedSuperior passivation effect compared to neutral analog, reduced hysteresis.~19% acs.orgufmg.br
Propylamine Hydrobromide (PABr)Tin-basedPassivates surface defects and promotes preferred crystal growth.9.35% ustb.edu.cn
Aniline (additive)Tin halide perovskiteOptimizes crystal orientation, contributes to charge transport and stability.12.04% rsc.org
Aniline-based Enamine (V1091)Metal-halide perovskiteActs as a low-cost, stable hole-transporting material.>20% researchgate.net

Organic-Inorganic Hybrid Materials Synthesis

This compound is a precursor used in the synthesis of organic-inorganic hybrid materials. tcichemicals.comtcichemicals.com These materials combine organic and inorganic components at the molecular level, resulting in a composite that can exhibit properties derived from both constituents. up.ac.zaaspbs.com The connection between the organic and inorganic parts can be achieved through strong covalent or coordination bonds, or through weaker ionic interactions. up.ac.za

In the context of this compound, the anilinium cation (C₆H₅NH₃⁺) serves as the organic component, while the bromide anion can be part of an inorganic metal halide framework. up.ac.za The selection of the organic group, the metal, and the halide allows for precise control over the structure and physical properties of the resulting hybrid material. tcichemicals.com These materials can form one-, two-, or three-dimensional structures. up.ac.za

The synthesis of these hybrids often involves solution-based chemical methods where the organic salt is reacted with a metal halide. tcichemicals.com The resulting materials are studied for a range of properties, including magnetic, electronic, and optical characteristics. up.ac.za For example, hybrid materials containing transition metals can exhibit interesting magnetic behaviors like ferromagnetism or antiferromagnetism. up.ac.za Furthermore, their electronic properties often classify them as semiconductors, making them suitable for applications in electronic devices, such as dye-sensitized solar cells. up.ac.za

Biological Interactions and Mechanistic Insights of Aniline Derivatives Excluding Toxicity/safety

Enzyme Mechanism and Protein Interaction Studies Utilizing Aniline (B41778) Derivatives

Aniline and its derivatives are frequently used as tools in biochemical research to probe the mechanisms of enzymes and study protein interactions. They can function as either substrates or inhibitors in various enzymatic assays.

A significant body of research focuses on the interaction of aniline with cytochrome P450 enzymes, particularly CYP2E1. drugbank.com This enzyme, found in humans, catalyzes the hydroxylation of aniline to produce metabolites such as para-aminophenol. ontosight.ainih.gov The study of this metabolic process helps elucidate the role of CYP2E1 in xenobiotic metabolism. drugbank.com The ability of aniline derivatives to bind to the active sites of certain enzymes can lead to the inhibition of their catalytic activity, thereby affecting metabolic pathways.

Beyond enzyme active sites, aniline derivatives have been used to study broader protein interactions. For example, studies with the aniline derivative, aniline blue, have shown its ability to bind within the hydrophobic cavity of bovine serum albumin (BSA). researchgate.net This binding is associated with a significant enhancement in the fluorescence of the aniline blue molecule, a phenomenon attributed to the reduction of a process known as twisted intramolecular charge transfer (TICT) within the protein's hydrophobic interior. researchgate.net Such studies demonstrate how the local protein environment can influence the physicochemical properties of a bound ligand.

Research AreaExample DerivativeInteracting BiomoleculeKey Finding
Enzyme Inhibition Aniline DerivativesVarious EnzymesCan bind to active sites, affecting metabolic processes.
Enzyme Substrate Studies AnilineCytochrome P450 2E1Serves as a substrate for hydroxylation, aiding in the study of xenobiotic metabolism. drugbank.comontosight.ainih.gov
Protein Binding Studies Aniline BlueBovine Serum Albumin (BSA)Binds to the hydrophobic cavity of BSA, leading to changes in fluorescence. researchgate.net

Interaction with Biomolecules via Hydrogen Bonding and π-π Stacking

The biological interactions of the aniline moiety are governed by fundamental non-covalent forces, including hydrogen bonding and π-π stacking. smolecule.com These interactions are critical for the binding of aniline derivatives to their molecular targets.

Hydrogen Bonding: The amino group (-NH2) of aniline is a key functional group for forming hydrogen bonds. The two hydrogen atoms can act as hydrogen bond donors, while the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. nih.govresearchgate.net This allows aniline and its derivatives to form directional interactions with electronegative atoms like oxygen and nitrogen, which are abundant in biological macromolecules such as proteins and nucleic acids. researchgate.net For instance, hydrogen bonds can form between the aniline's amino group and the carbonyl groups of the peptide backbone in proteins. researchgate.net The strength of these interactions is influenced by the molecular environment and plays a crucial role in the stability of protein-ligand complexes. rsc.org

π-π Stacking: The benzene (B151609) ring of aniline provides a platform for π-π stacking interactions. ikm.org.my This type of non-covalent interaction occurs between aromatic rings and is important in the stabilization of molecular structures, including the DNA double helix and folded protein domains. scirp.orglibretexts.org The aniline ring can stack against the aromatic side chains of amino acids like tryptophan, tyrosine, and phenylalanine. ppm.edu.pl Quantum mechanical studies have been employed to calculate the interaction energies of these stacked systems, confirming their significance in determining the preferred orientation and stability of aniline derivatives when bound to biomolecules. ikm.org.my

Mechanism of Action Studies of Aniline Derivatives

Aniline hydrobromide itself does not possess a well-defined mechanism of action within biological systems. smolecule.com Instead, its biological effects are attributable to the aniline that is released upon its dissociation in an aqueous environment. smolecule.com The mechanisms through which aniline exerts its effects are rooted in its chemical reactivity and its ability to interact with various molecular targets, particularly proteins and enzymes.

A primary mechanistic pathway for aniline involves its metabolic activation. The key initial step is the N-oxidation of aniline to form N-phenylhydroxylamine, a reaction that predominantly occurs in the liver. iarc.fr This metabolite is considered central to many of the subsequent biological activities of aniline. iarc.fr Another significant metabolic pathway is the enzymatic hydroxylation of the aromatic ring by cytochrome P450 enzymes, which results in the formation of aminophenol isomers. ontosight.ainih.gov

The underlying basis for these metabolic transformations and other biological interactions is the ability of the aniline molecule to bind to macromolecules. This binding is facilitated by the non-covalent interactions described previously, namely hydrogen bonding and π-π stacking. smolecule.com By engaging in these interactions, aniline and its metabolites can fit into the active sites of enzymes or other binding pockets on proteins, thereby influencing their structure and function. ppm.edu.pl

Research on Biologically Active Aniline Derivatives

The aniline scaffold is a foundational structure in medicinal chemistry, serving as a versatile precursor for the synthesis of a multitude of compounds with diverse biological activities. researchgate.netamazonaws.com Research in this area focuses on modifying the basic aniline structure to develop new therapeutic agents.

Aniline derivatives are crucial intermediates in the production of established pharmaceuticals, including certain analgesics and anti-inflammatory drugs. For example, the widely used analgesic acetaminophen (B1664979) is an aniline derivative. Furthermore, the synthesis of sulfanilamide (B372717) and other sulfa drugs, which were among the first effective antibacterial agents, starts from aniline. nih.govnih.gov

Modern drug discovery continues to explore the potential of novel aniline derivatives.

Cardiovascular Research : Studies have reported the synthesis of aniline derivatives with potential activity in heart failure models. One such derivative was found to decrease the infarction area in an ischemia/reperfusion injury model, suggesting a potential molecular mechanism distinct from existing drugs. researchgate.net

Antimicrobial and Antifungal Agents : Schiff bases, which are compounds formed by the reaction of an amine with an aldehyde or ketone, derived from aniline have demonstrated significant antibacterial and antifungal properties in vitro. internationaljournalcorner.com

Broad-Spectrum Pharmacological Activity : The incorporation of other chemical moieties, such as the 1,2,3-triazole ring, into aniline derivatives has yielded compounds with a wide range of potential pharmacological activities, including antifungal, antiviral, and anti-inflammatory properties. mdpi.com The triazole system can participate in hydrogen bonding and dipole-dipole interactions, enhancing the molecule's ability to bind to biological targets. mdpi.com

The ongoing research into aniline derivatives highlights the chemical versatility of this compound class and its enduring importance in the development of new biologically active molecules. researchgate.net

Environmental and Degradation Studies of Aniline Contextual for Aniline Hydrobromide

Advanced Degradation Processes for Aniline (B41778) in Wastewater

Conventional wastewater treatment methods are often insufficient for the complete removal of recalcitrant organic pollutants like aniline. researchgate.net Advanced Oxidation Processes (AOPs) have emerged as highly effective technologies for the degradation of aniline by generating highly reactive radicals, such as the hydroxyl radical (•OH), which can break down these complex molecules. nih.govresearchgate.net

Several AOPs have been successfully applied for aniline removal. researchgate.net Fenton and Fenton-like reactions, which utilize hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to produce hydroxyl radicals, have demonstrated high efficiency in degrading toxic organic compounds. nih.gov The electro-Fenton process is noted to be more efficient than the fluidized bed version, though the latter may be more economical due to lower H₂O₂ consumption. nih.gov

Sulfate (B86663) radical-based AOPs (SR-AOPs), using activators like ferrous ions to activate persulfate, are also effective. researchgate.net In these systems, the sulfate radical (SO₄•⁻) is the primary species responsible for aniline degradation. researchgate.net The efficiency of this process is influenced by factors such as the dosage of persulfate and ferrous ions, as well as the pH of the solution. researchgate.net Acidic conditions generally favor aniline removal in ferrous-ion-catalyzed persulfate systems. researchgate.net

Other notable AOPs for aniline degradation include:

Photocatalysis: Often involving titanium dioxide (TiO₂) and ozonation, this method can increase the removal of total organic carbon. nih.gov

Electro-oxidation: Using Boron-Doped Diamond (BDD) electrodes, this technique can achieve mineralization rates higher than 85%. nih.gov It presents a potentially more cost-effective alternative to UV/H₂O₂ based technologies. nih.gov

Plasma Treatment: Gaseous streamer corona plasma generates various reactive species (e.g., •OH, N₂, N⁺) that effectively degrade aniline in water. royalsocietypublishing.org

Peracetic Acid (PAA) Systems: Cobalt ferrite (B1171679) (CoFe₂O₄) can activate PAA to generate reactive radicals, achieving high aniline removal rates. mdpi.com The optimal conditions for this system have been identified as a CoFe₂O₄ dosage of 0.1 g/L, a PAA concentration of 1 mM, and a neutral pH of 7, resulting in a 96.1% removal rate. mdpi.com

The degradation of aniline via these advanced processes can follow two main routes: a mineralization pathway that breaks down aniline into carbon dioxide, water, and nitrate, and a polyaniline pathway that forms high-molecular-weight polyanilines. nih.gov The intermediate products formed during degradation vary depending on the specific AOP employed. nih.gov For instance, in the presence of chloride ions, sulfate radical-based AOPs can produce halogenated by-products. researchgate.net

Table 1: Comparison of Advanced Degradation Processes for Aniline

Degradation Process Key Reagents/Components Primary Reactive Species Key Findings and Efficiency Citation
Fenton's Reagent Fe²⁺ / H₂O₂ •OH (Hydroxyl radical) High removal efficiency; fluidized bed version is more economical than electro-Fenton. nih.gov
Sulfate Radical AOP Persulfate / Fe²⁺ SO₄•⁻ (Sulfate radical) Removal rate increases with persulfate and Fe²⁺ dosage up to a point; favored by acidic conditions. researchgate.net
Electro-oxidation Boron-Doped Diamond (BDD) electrodes •OH (Hydroxyl radical) Can achieve >85% mineralization; more cost-effective than UV/H₂O₂ methods. nih.gov
CoFe₂O₄/PAA System Cobalt Ferrite (CoFe₂O₄) / Peracetic Acid (PAA) •OH, CH₃C(O)O•, CH₃C(O)OO• 96.1% removal rate at optimal conditions (0.1 g/L CoFe₂O₄, 1 mM PAA, pH 7). mdpi.com
Gaseous Streamer Corona Plasma High-voltage pulse discharge Ar, •OH, N₂, N⁺ 98.5% degradation rate in 7.5 minutes under non-ventilated conditions. royalsocietypublishing.org

Natural Product Interactions During Aniline Metabolism

In biological systems such as soil and plants, the metabolism of anilines often leads to the incorporation of a significant portion of the aniline moiety into a "bound" fraction. researchgate.netacs.org This bound fraction consists of aniline residues that are not extractable by neutral organic or polar solvents. acs.org These interactions with natural products and biopolymers are complex and not yet fully understood. researchgate.net

Anilines can react with and bind to various natural biopolymers, including:

Humic Substances: Aniline can covalently bind to humic substances, which are major components of soil organic matter. scilit.com

Lignin: This complex polymer found in the cell walls of plants can form complexes with aniline. researchgate.netacs.org

Carbohydrates: Anilines can react with carbohydrates like starch. researchgate.netacs.org The reaction can be catalyzed by acids and bases, with the reaction proceeding best in acidic media. acs.org This can lead to the formation of N-glycosides and products from the Amadori rearrangement. acs.org

The process of binding can make the complete mineralization of the aniline moiety by soil microbes a slow process. acs.org While the free or more easily hydrolyzable aniline moieties are mineralized more rapidly, the "fixed" portion remains in the environment for longer periods. acs.org Understanding these binding mechanisms is crucial for accurately assessing the long-term environmental fate of aniline-containing compounds. acs.org The study of these interactions requires careful experimental design, including effective methods for disrupting the biopolymer matrix to analyze the bound aniline residues. acs.org

Table 2: Interactions of Aniline with Natural Biopolymers

Biopolymer Type of Interaction Significance Citation
Humic Substances Covalent binding Forms a major part of the "bound" residue in soil organic matter. scilit.com
Lignin Complex formation Aniline moiety becomes incorporated into the plant cell wall structure. researchgate.netacs.org
Starch (Carbohydrates) Formation of N-glycosides, Amadori reaction products Aniline binds to carbohydrate polymers, affecting its bioavailability. acs.org

Broader Context and Future Research Directions

Comparative Studies with Other Anilinium Halides

The properties and reactivity of aniline (B41778) hydrobromide are often compared with other anilinium halides, such as aniline hydrochloride and aniline hydroiodide. The nature of the halide ion (Cl⁻, Br⁻, I⁻) significantly influences the compound's molecular weight, crystal structure, and reactivity. For instance, the larger atomic size of bromine compared to chlorine affects the lattice energy and solubility characteristics of the salt. These differences can be exploited in various synthetic applications where the choice of the halide anion can fine-tune the reactivity of the anilinium salt.

Role in Green Chemistry Approaches for Organic Synthesis

Aniline hydrobromide is being explored for its potential role in developing more environmentally friendly or "green" chemical processes. Its use as a catalyst or a reagent in solvent-free or aqueous reaction conditions aligns with the principles of green chemistry. For example, using anilinium salts as catalysts can in some cases replace more hazardous or heavy-metal-based catalysts. Future research is likely to focus on expanding the applications of this compound in eco-friendly synthetic methodologies, such as in multicomponent reactions or as a recyclable catalyst, to minimize waste and environmental impact.

Q & A

Q. What are the standard methods for synthesizing aniline hydrobromide, and how are reaction conditions optimized?

this compound is typically synthesized via direct reaction of aniline with hydrobromic acid (HBr). However, advanced methods include halogenation pathways. For example, o-bromoaniline reacts with thiophenol under controlled conditions to yield this compound in 78.4% yield over 6 hours . Key parameters include stoichiometric ratios (excess HBr ensures complete protonation), temperature control (ambient to 50°C), and purification via recrystallization from ethanol. Purity can be verified using melting point analysis (286°C) .

Q. How is this compound characterized for structural and compositional accuracy in research settings?

  • Spectroscopic methods : UV-Vis spectroscopy (λmax at 235 nm and 288 nm) and nuclear magnetic resonance (NMR) to confirm aromatic proton environments .
  • Chromatography : HPLC (≥98% purity verification) with mobile phases optimized for amine salts .
  • Thermal analysis : Differential scanning calorimetry (DSC) to assess decomposition temperatures (e.g., 285°C) .

Q. What safety protocols are critical when handling this compound in laboratory environments?

  • Storage : Below 20°C in airtight, light-resistant containers to prevent degradation .
  • Exposure control : Use fume hoods and personal protective equipment (PPE) due to acute toxicity (GHS Category 2A).
  • Waste management : Neutralize with dilute NaOH before disposal to avoid environmental release .

Advanced Research Questions

Q. How can experimental design (e.g., Box-Behnken) optimize photocatalytic degradation of this compound in wastewater?

A Box-Behnken design with four variables (e.g., catalyst loading, pH, irradiation time, initial concentration) and three levels minimizes experimental runs while modeling degradation efficiency. For MnFe2O4/Zn2SiO4 catalysts, variables are tested in 27 randomized trials. Data analysis via Minitab 17 identifies interactions, with Pareto charts highlighting dominant factors (e.g., pH > catalyst dose). Response surface methodology (RSM) predicts optimal degradation conditions .

Q. What molecular and genetic engineering strategies address limitations in microbial degradation of aniline derivatives like hydrobromide?

  • Enzyme engineering : Mutagenesis of aniline dioxygenase (e.g., Q gene variants) to enhance substrate specificity and activity at low aniline concentrations .
  • Gene cluster overexpression : Upregulating operons encoding degradative enzymes (e.g., tdn clusters) in Pseudomonas spp. to broaden the degradation spectrum .
  • Metabolic pathway tuning : Coupling degradation with co-metabolic substrates (e.g., glucose) to improve bacterial growth rates in contaminated environments .

Q. How do adsorption kinetics of this compound on macroporous resins inform remediation strategies?

  • Isotherm models : Freundlich equations describe adsorption on NKA-II and AB-8 resins, with NKA-II showing higher capacity (qmax = 120 mg/g vs. 80 mg/g for AB-8) .
  • Rate-limiting steps : Film diffusion controls kinetics, requiring optimization of resin pore size and flow rates .
  • Breakthrough curves : Simulated and experimental data align at <5% deviation, enabling scalable column designs for industrial effluents .

Q. How can contradictory data on this compound’s environmental persistence be reconciled across studies?

Discrepancies arise from varying test conditions (e.g., pH, microbial consortia). For example:

  • Photocatalytic studies : Report >90% degradation in 2 hours under UV/solar radiation .
  • Bacterial degradation : Efficiency drops to 40–60% in high-salinity or low-oxygen environments . Mitigation involves normalizing data to standardized OECD protocols (e.g., OECD 301F for ready biodegradability) and reporting environmental parameters (e.g., BOD/COD ratios) .

Methodological Resources

  • Synthesis : Thiophenol-mediated halogenation for high-purity yields .
  • Analytical standards : HPLC-grade this compound (CAS 542-11-0) from suppliers like Tokyo Chemical Industry .
  • Degradation models : Box-Behnken DOE for process optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.